molecular formula C15H15ClN2O2S B1371825 1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride CAS No. 306937-24-6

1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride

Cat. No.: B1371825
CAS No.: 306937-24-6
M. Wt: 322.8 g/mol
InChI Key: QDAYOPYCSJZIFB-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride is a chemical compound with the molecular formula C15H14N2O2S·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an indole ring, a sulfonyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications .

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound is labeled as an irritant according to the safety information provided . Always handle it with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride typically involves the reaction of 1H-indole-5-amine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methylphenyl)sulfonyl]-1H-indole
  • 5-Amino-1-[(4-methylphenyl)sulphonyl]-1H-indole hydrochloride

Uniqueness

1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for various applications .

Properties

CAS No.

306937-24-6

Molecular Formula

C15H15ClN2O2S

Molecular Weight

322.8 g/mol

IUPAC Name

[1-(4-methylphenyl)sulfonylindol-5-yl]azanium;chloride

InChI

InChI=1S/C15H14N2O2S.ClH/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17;/h2-10H,16H2,1H3;1H

InChI Key

QDAYOPYCSJZIFB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)N.Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)[NH3+].[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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